molecular formula C12H17N5OS2 B2846870 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1286695-14-4

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2846870
CAS RN: 1286695-14-4
M. Wt: 311.42
InChI Key: ZUOMHNKPPQELSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C12H17N5OS2 and its molecular weight is 311.42. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Material Science

Complexes of Palladium(II) Chloride with Pyrazolylpropanamide Derivatives Research on derivatives of pyrazolylpropanamide, including compounds with dimethylpyrazol substituents, has shown their ability to form complexes with palladium(II) chloride. These complexes exhibit diverse supramolecular arrangements, such as hydrogen-bonded chains and cyclic dimers, depending on the substituents on the pyrazolyl ring. This study suggests the potential of such compounds in designing supramolecular materials with specific structural features (Tyler Palombo et al., 2019).

Anticancer Research

Synthesis and Anticancer Activity of New Heterocyclic Compounds Based on Pyrazole A study on the synthesis of new heterocyclic compounds derived from 3,5-dimethylpyrazole has evaluated their anticancer activity. The research highlights the potential of these compounds in developing new anticancer agents, indicating the broader applicability of pyrazole derivatives in medicinal chemistry (N. Metwally et al., 2016).

Agricultural Chemistry

Herbicidal Activity of Thiadiazole Derivatives The exploration of thiadiazole derivatives for their herbicidal activity has led to the development of compounds showing efficacy against specific plant species. This research underscores the potential of thiadiazole and pyrazole derivatives in creating selective herbicides, contributing to the field of agricultural chemistry (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial Research

Synthesis and Evaluation of Pyrazole Derivatives as Antimicrobial Agents Studies focusing on the synthesis of pyrazole derivatives and evaluating their antimicrobial activity have identified compounds with significant antibacterial and antifungal effects. These findings highlight the importance of structural modifications in pyrazole derivatives to enhance their antimicrobial efficacy, offering insights into the design of new antimicrobial agents (A. Bekhit et al., 2008).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS2/c1-4-19-12-17-16-11(20-12)13-10(18)6-5-9-7(2)14-15-8(9)3/h4-6H2,1-3H3,(H,14,15)(H,13,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOMHNKPPQELSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

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